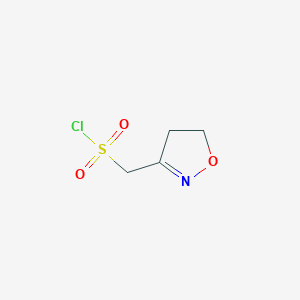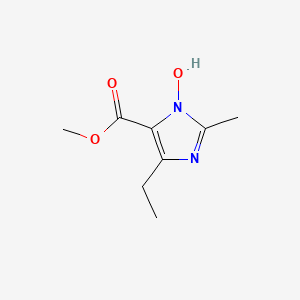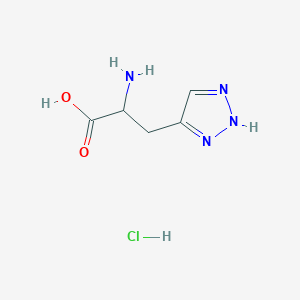![molecular formula C8H8BrN3 B6603341 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine CAS No. 2361645-52-3](/img/structure/B6603341.png)
5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine, also known as 5-Bromo-PDMP, is a heterocyclic compound belonging to the pyrazolopyridine class. It is a relatively new compound that has been studied for its potential applications in the fields of medicine and biochemistry. 5-Bromo-PDMP is a derivative of pyridine, and it is structurally similar to other pyridine derivatives such as 2,7-dimethylpyrazolo[3,4-c]pyridine (DMPP). 5-Bromo-PDMP has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which has been linked to the development of Alzheimer's disease.
Applications De Recherche Scientifique
5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine has been studied for its potential applications in the fields of medicine and biochemistry. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which has been linked to the development of Alzheimer's disease. In addition, 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine has been shown to have anti-cancer properties, and it has been used to study the effects of oxidative stress on cells.
Mécanisme D'action
The mechanism of action of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine is not yet fully understood. However, it is believed to act as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. In addition, 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine has been shown to have anti-cancer properties, and it has been hypothesized that this is due to its ability to interact with the DNA of cancer cells and inhibit their growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine are not yet fully understood. However, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which has been linked to the development of Alzheimer's disease. In addition, 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine has been shown to have anti-cancer properties, and it has been hypothesized that this is due to its ability to interact with the DNA of cancer cells and inhibit their growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine in laboratory experiments is its ease of synthesis. It can be synthesized using a variety of methods, including the Ullmann reaction, the Suzuki reaction, and the Buchwald-Hartwig reaction. In addition, 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which has been linked to the development of Alzheimer's disease.
However, there are some limitations to using 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine in laboratory experiments. For example, it is not yet fully understood how 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine exerts its biochemical and physiological effects. In addition, the compound is not yet commercially available, making it difficult to obtain for laboratory use.
Orientations Futures
There are a number of potential future directions for the use of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. In addition, the compound could be used in the development of new drugs for the treatment of Alzheimer’s disease and other neurological disorders. Further research could also be conducted to explore the potential anti-cancer properties of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine, as well as its potential applications in other areas of medicine. Finally, the compound could be used to develop new methods of synthesizing pyridine derivatives.
Méthodes De Synthèse
5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine can be synthesized using a variety of methods, including the Ullmann reaction, the Suzuki reaction, and the Buchwald-Hartwig reaction. In the Ullmann reaction, a bromoalkyl group is reacted with a pyridine derivative to form the desired product. The Suzuki reaction involves the coupling of a bromoalkyl group with a pyridine derivative in the presence of a palladium catalyst. The Buchwald-Hartwig reaction involves the coupling of a bromoalkyl group with a pyridine derivative in the presence of a nickel catalyst.
Propriétés
IUPAC Name |
5-bromo-2,7-dimethylpyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-8-6(3-7(9)10-5)4-12(2)11-8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUSHPWBPHRRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CN(N=C12)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B6603259.png)







![5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B6603313.png)
![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)
![2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B6603336.png)

![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)
